molecular formula C30H38N6NaO25-11 B12406067 Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate

Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate

Cat. No.: B12406067
M. Wt: 905.6 g/mol
InChI Key: YPIURJHCXLMSGX-UHFFFAOYSA-B
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Description

Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a complex organic compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to bind metal ions effectively. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA) and is often utilized in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are subsequently converted into the final product through further chemical reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

    Substitution Reactions: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

    Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, leading to the breakdown of its structure.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids or bases to adjust the pH. The reactions are typically carried out in aqueous solutions, and the conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the primary products are metal complexes, while hydrolysis reactions may yield simpler organic acids and amines.

Scientific Research Applications

Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in analytical chemistry to bind metal ions and facilitate their detection and quantification.

    Biology: The compound is employed in biological research to study metal ion interactions with biomolecules and to remove metal ions from biological samples.

    Medicine: In medical research, it is used to develop treatments for metal poisoning by binding and removing toxic metal ions from the body.

    Industry: The compound is used in various industrial processes, including water treatment, where it helps to remove metal contaminants from water.

Mechanism of Action

The mechanism of action of Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves its ability to form stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their interaction with other molecules. This chelation process is crucial in applications where the removal or stabilization of metal ions is required.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different structural features.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to EDTA.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in certain applications.

Uniqueness

Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is unique due to its specific structure, which provides multiple binding sites for metal ions, making it highly effective in chelation. Its hydrated form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of applications.

Properties

Molecular Formula

C30H38N6NaO25-11

Molecular Weight

905.6 g/mol

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate

InChI

InChI=1S/3C10H16N2O8.Na.H2O/c3*13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h3*1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H2/q;;;+1;/p-12

InChI Key

YPIURJHCXLMSGX-UHFFFAOYSA-B

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+]

Origin of Product

United States

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